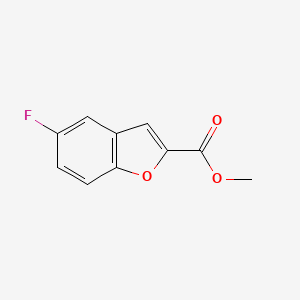

Methyl 5-fluorobenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDYSZLDEQGLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 5 Fluorobenzofuran 2 Carboxylate and Analogues

Established Reaction Pathways for Benzofuran-2-carboxylate Core Formation

The construction of the benzofuran-2-carboxylate system is a foundational step in the synthesis of the target molecule. Traditional methods often rely on the assembly of the heterocyclic ring from substituted phenols, followed by the introduction or modification of the carboxylate group.

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization is a common and effective strategy for forming the benzofuran (B130515) ring. These reactions typically involve the formation of a key C-O or C-C bond to close the five-membered furan (B31954) ring onto the benzene (B151609) core.

A classic and direct route to the 5-fluorobenzofuran-2-carboxylic acid precursor involves the reaction of 5-fluorosalicylaldehyde with diethylbromomalonate in the presence of a base like potassium carbonate. prepchem.com The reaction proceeds through an initial Knoevenagel-type condensation followed by an intramolecular SNAr cyclization. Subsequent hydrolysis of the resulting diester and decarboxylation yields the desired carboxylic acid. prepchem.com

Another widely used method is the cyclodehydration of α-phenoxy ketones, which can be prepared from the corresponding phenols and α-bromo ketones. researchgate.net Reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) can promote this cyclization under mild conditions to form 2,3-disubstituted benzofurans. researchgate.net Furthermore, intramolecular oxidative cyclization of ortho-alkenylphenols, such as 2-hydroxystilbenes, provides a pathway to 2-arylbenzofurans. nih.gov Brønsted acids have also been employed to catalyze the intramolecular cyclization of intermediates in multicomponent reactions to form fused heterocyclic systems. nih.govrsc.org

Esterification Protocols for Carboxylic Acid Functionality

Once the benzofuran-2-carboxylic acid core is formed, the final step is esterification to yield the methyl ester. This can be achieved through several standard protocols. The most straightforward method is the Fischer esterification, where the carboxylic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.

Alternatively, the synthesis can be designed to produce an ester directly. For example, reacting a salicylaldehyde (B1680747) with an α-bromo ester like ethyl bromoacetate (B1195939) in the presence of a base leads to the formation of the corresponding ethyl benzofuran-2-carboxylate. niscair.res.in The methyl ester can then be obtained through transesterification if necessary. A patented method for producing 4-benzofuran-carboxylic acid methyl ester involves an aromatization reaction from a dihydrobenzofuran precursor, which was formed through a multi-step sequence including an esterification step. google.com The haloform reaction on acetyl-substituted benzofurans has also been used to generate the corresponding carboxylic acids, which are then available for esterification. oup.com

Innovative Catalytic Strategies for Fluorinated Benzofuran Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and substrate scope. For fluorinated benzofurans, transition-metal catalysis is particularly important for constructing the heterocyclic core and managing the often-challenging C-F bond.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Mediated, Nickel-Catalyzed Approaches)

Palladium and nickel catalysts are powerful tools for C-C and C-O bond formation, which are central to benzofuran synthesis. A common palladium-catalyzed approach involves the Sonogashira coupling of a 2-halophenol (like 2-iodophenol) with a terminal alkyne, followed by a subsequent intramolecular cyclization (O-arylation) to form the benzofuran ring. organic-chemistry.orgacs.org This can be performed as a one-pot process. acs.org The synthesis of 2-arylbenzofurans has been achieved via a tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates, showcasing the versatility of palladium catalysis. nih.gov

Nickel-catalyzed reactions have emerged as a potent alternative, especially for activating challenging bonds. An efficient nickel-catalyzed Suzuki-Miyaura cross-coupling of 2-fluorobenzofurans with various arylboronic acids has been developed. nih.gov This reaction proceeds through the activation of the typically robust aromatic C–F bond, allowing for the synthesis of a range of 2-arylbenzofuran analogues under mild conditions. nih.gov This method offers an orthogonal strategy to traditional cross-couplings that target C-Br or C-I bonds. nih.gov

| Catalyst System | Substrates | Reaction Type | Key Feature | Source |

|---|---|---|---|---|

| Ni(cod)2 / PCy3 | 2-Fluorobenzofuran, Arylboronic acids | Suzuki-Miyaura Cross-Coupling | Activates the strong C-F bond to form 2-arylbenzofurans. | nih.gov |

| [Pd(η3-C3H5)Cl]2 / Tetraphosphine ligand | 2-Halophenols, Terminal alkynes | One-Pot Sonogashira Coupling / Cyclization | Combines C-C and C-O bond formation in a single pot. | acs.org |

| Pd(OAc)2 | 2-Hydroxyarylacetonitriles, Sodium sulfinates | Tandem Desulfinative Addition / Annulation | Provides a scalable route to 2-arylbenzofurans. | nih.gov |

Copper-Based Catalysis in Benzofuran Ring Construction

Copper catalysis offers a more economical and sustainable alternative to palladium for certain transformations. Copper catalysts are particularly effective for C-O bond-forming reactions, making them well-suited for the final ring-closing step in benzofuran synthesis. acs.org

One prominent copper-catalyzed method is the oxidative annulation of phenols and alkynes. rsc.org This approach can be performed as a one-pot procedure using molecular oxygen as the oxidant, representing a green and efficient pathway to polysubstituted benzofurans. rsc.org Copper(I) iodide (CuI) is a frequently used catalyst for the ring closure of 2-haloaromatic ketones to furnish a wide variety of benzofurans. organic-chemistry.org One-pot processes have been developed that utilize iron(III) for regioselective halogenation of a ketone followed by a copper-catalyzed intramolecular O-arylation to construct the benzofuran ring system. acs.org

| Catalyst/Reagents | Starting Materials | Reaction Type | Yield Range | Source |

|---|---|---|---|---|

| CuI | 2-Haloaromatic ketones | Intramolecular Ring Closure | Good | organic-chemistry.org |

| Copper Catalyst, O2 | Phenols, Alkynes | Aerobic Oxidative Cyclization | Not specified | rsc.org |

| FeCl3 then CuI/DMEDA | 1-Arylketones | One-Pot Halogenation/O-Arylation | Up to 59% | acs.org |

| Copper Catalyst | o-Iodophenols, Acyl chlorides, Phosphorus ylides | One-Pot Tandem Reaction | Good | organic-chemistry.org |

Metal-Free Synthetic Pathways and Sustainable Chemistry Considerations

While transition-metal catalysis is highly effective, the development of metal-free synthetic routes is a key goal in sustainable chemistry to avoid the cost, toxicity, and environmental impact associated with residual metals. mdpi.com

Several metal-free methods for benzofuran synthesis have been reported. One notable approach utilizes hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), to mediate the oxidative cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. nih.govorganic-chemistry.org This can be done stoichiometrically or catalytically. organic-chemistry.org

Another strategy involves the use of sulfoxides in a sequence featuring an interrupted Pummerer reaction and a rsc.orgrsc.org sigmatropic rearrangement to combine phenols with benzothiophene (B83047) S-oxides, yielding C3-arylated benzofurans without a transition metal. acs.org Additionally, tandem reactions that proceed under catalyst-free conditions have been developed. For instance, substituted salicylaldehydes can react with sulfoxonium ylides in the absence of a catalyst to afford dihydrobenzofurans in high yields. nih.gov One-pot syntheses of benzofuran derivatives have been achieved at room temperature through processes like the Smiles rearrangement, highlighting an efficient and green methodology. mdpi.com These methods align with the principles of sustainable chemistry by minimizing waste and avoiding heavy metals. rsc.orgmdpi.com

Directed Fluorination Methodologies for Benzofuran Derivatives

The introduction of fluorine into the benzofuran scaffold is a key strategy in medicinal chemistry, as fluorine atoms can significantly alter a molecule's physicochemical and biological properties, such as metabolic stability and binding affinity. nih.gov

Fluorodenitration and Halogen Exchange Techniques

Halogen exchange (Halex) reactions represent a fundamental approach for synthesizing fluorinated aromatic compounds. These reactions involve the substitution of a halogen, typically chlorine or bromine, with fluorine. A classic example is the use of boron trihalide reagents to facilitate this exchange. For instance, boron trichloride (B1173362) (BCl3) has been used to convert trifluoromethyl arenes into their trichloromethyl counterparts, and conversely, similar principles can be applied for fluorination. nsf.gov While early methods often required harsh conditions, refinements using boryl halide Lewis acids have enabled these transformations to occur at lower temperatures with improved kinetics. nsf.gov

Another historical method involves the reaction of chlorinated precursors with reagents like sodium fluosilicate at high temperatures (above 200°C) to achieve halogen exchange. google.com These processes, though effective, can lack the regioselectivity required for complex molecules.

Modern methods offer more precise control. For example, the use of boron reagents has been shown to improve efficiency and selectivity in C–F bond halogen-exchange reactions, driven by the high bond-dissociation energy of the resulting Boron-Fluorine (B-F) bond. nsf.gov While direct examples for Methyl 5-fluorobenzofuran-2-carboxylate are not prevalent in the reviewed literature, these established principles of halogen exchange on aromatic systems are foundational and theoretically applicable to appropriately substituted benzofuran precursors.

Activation and Functionalization of Carbon-Fluorine Bonds

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and functionalization a significant chemical challenge. baranlab.org However, harnessing C-F bond activation provides a powerful tool for the late-stage diversification of fluorinated molecules. baranlab.org Research in this area is driven by the need to synthesize novel fluorinated building blocks from readily available polyfluorinated compounds. baranlab.org

Transition-metal-mediated and -catalyzed processes are at the forefront of C-F bond activation. nih.gov These reactions often proceed through mechanisms like β- or α-fluorine elimination from organometallic intermediates, which can occur under milder conditions than direct oxidative addition to a C-F bond. nih.gov Studies on fluoroarenes using systems like niobium(III) imido complexes have demonstrated that C-F activation can occur efficiently under mild conditions to yield new functionalized products. researchgate.net The reactivity and preference for C-F versus C-H bond activation depend on the specific metal system and the substrate. researchgate.net

While the C-F bond in Methyl 5-fluorobenzofuran-2-carboxylate is generally inert, these advanced methodologies present potential pathways for its derivatization. The ability to selectively transform a C-F bond opens up synthetic routes that are complementary to traditional C-H or C-X functionalization strategies. baranlab.orgrsc.org

Visible-Light-Induced Photocatalytic Approaches in Fluorobenzofuran Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forming C-F bonds and synthesizing fluorinated heterocycles under mild conditions. mdpi.com This approach utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to activate substrates and reagents. mdpi.comrsc.org

A notable application is the synthesis of 2-fluorobenzofurans from α-CF3-ortho-hydroxystyrenes. acs.orgnih.gov This method involves a photocatalytic defluorinative cross-coupling with carboxylic acids, which generates a gem-difluoroalkene intermediate. This intermediate then undergoes a subsequent cyclization to form the 2-fluorobenzofuran ring system. acs.orgnih.gov Mechanistic studies suggest the key step involves electron transfer between phenoxyl radicals and carboxylates to generate the necessary alkyl radicals. acs.orgnih.gov

Organic dyes, such as fluorescein, can also serve as inexpensive and non-toxic photocatalysts for various organic transformations, including the synthesis of heterocyclic structures like benzimidazoles. rsc.orgmdpi.com The principles of visible-light-induced C-H amidation have also been applied to heteroarenes, demonstrating the versatility of this technology for functionalizing complex molecules under gentle conditions, which is particularly valuable for late-stage modifications. nih.gov These photocatalytic methods provide a modern and environmentally friendly alternative to classical synthetic routes for accessing fluorinated benzofurans.

Regioselective Derivatization and Functionalization of the Benzofuran Core

The functionalization of the benzofuran nucleus at specific positions is essential for tuning the properties of the resulting molecules. Methodologies that control regioselectivity are therefore of high importance in synthetic chemistry.

Introduction of Amino Substituents (e.g., 3-amino-5-fluorobenzofuran-2-carboxylate)

The synthesis of aminobenzofurans is of significant interest due to the prevalence of this motif in bioactive compounds. A powerful strategy for creating fluorinated 3-aminobenzofurans involves a tandem reaction sequence. nih.gov This approach begins with a nucleophilic aromatic substitution (SNAr) on a polyfluorinated benzonitrile, followed by a DBU-catalyzed cyclocondensation with an α-hydroxycarbonyl compound, such as a methyl glycolate. nih.gov

This tandem strategy has been successfully employed to synthesize a library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. nih.gov The reaction proceeds in low to good yields and demonstrates the feasibility of introducing an amino group at the 3-position while maintaining fluorine substituents on the benzene ring. nih.gov

Table 1: Synthesis of Fluorinated 3-Aminobenzofurans

| Starting Material (Benzonitrile) | Reagent (α-hydroxycarbonyl) | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Benzimidazol-1-yltetrafluorobenzonitrile | Methyl glycolate | Methyl 3-amino-6-(1H-1,3-benzodiazol-1-yl)-4,5,7-trifluoro-1-benzofuran-2-carboxylate | 47% | nih.gov |

This table illustrates the general synthetic strategy described in the reference. Yields are compound-specific.

While a direct synthesis for Methyl 3-amino-5-fluorobenzofuran-2-carboxylate was not explicitly detailed in the provided search results, the methodologies outlined are directly applicable to its synthesis from a corresponding 2,4-difluorobenzonitrile (B34149) derivative.

Modifications at the 5-Position and Other Ring Positions

The benzofuran core can be functionalized at various positions to generate diverse analogues. The reactivity at different sites on the ring allows for targeted modifications. For instance, the addition of halogen atoms, such as fluorine or bromine, has been shown to enhance the biological activity of benzofuran derivatives. nih.govnih.gov

Modifications at the 5-position have been explored in the context of creating benzofuran-4,5-diones. nih.gov These syntheses often involve an acid-catalyzed reaction between substituted enaminones and halogenated 1,4-quinones, followed by oxidation. nih.gov Such strategies highlight routes to functionalize the carbocyclic ring of the benzofuran system.

Furthermore, derivatization at the 2-position of the carboxylate is a common strategy. A facile route involves the reaction of a salicylaldehyde with ethyl bromoacetate to form the ethyl benzofuran-2-carboxylate, which can then be hydrolyzed to the carboxylic acid and subsequently esterified with various alcohols. niscair.res.in This core intermediate can then be used in reactions like "click chemistry" to attach diverse functionalities, such as 1,2,3-triazoles. niscair.res.in The Vilsmeier-Haack reaction can introduce a formyl group at the 2-position if it is unsubstituted, while other positions can be targeted depending on the existing substitution pattern. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Methyl 5-fluorobenzofuran-2-carboxylate |

| 5-Fluorobenzofuran-2-carboxylic acid |

| 5-Fluorosalicylaldehyde |

| Diethylbromomalonate |

| 3-amino-5-fluorobenzofuran-2-carboxylate |

| Methyl 3-amino-6-(1H-1,3-benzodiazol-1-yl)-4,5,7-trifluoro-1-benzofuran-2-carboxylate |

| Methyl 3-amino-4,5,6,7-tetrafluoro-1-benzofuran-2-carboxylate |

| 4-Benzimidazol-1-yltetrafluorobenzonitrile |

| Pentafluorobenzonitrile |

| Methyl glycolate |

| 6,7-Dichloro-2,3-dihydro-5-(2-fluorobenzoyl)benzofuran-2-carboxylic acid |

| 2-fluorobenzofurans |

| α-CF3-ortho-hydroxystyrenes |

| Ethyl benzofuran-2-carboxylate |

| Ethyl bromoacetate |

| Boron trichloride |

Linker Chemistry for Conjugate Formation

The application of benzofuran derivatives in the formation of molecular conjugates has been a subject of significant research, particularly in the field of medicinal chemistry. nih.govnih.gov These efforts have led to the development of various synthetic approaches to link benzofuran-based structures to other molecules, such as peptides, proteins, or other small molecule drugs. While direct studies on the use of Methyl 5-fluorobenzofuran-2-carboxylate as a linker are not extensively documented, the principles derived from analogous structures provide a strong foundation for its potential applications.

The primary point of attachment for linker chemistry on Methyl 5-fluorobenzofuran-2-carboxylate is the methyl ester at the 2-position. This ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-fluorobenzofuran-2-carboxylic acid, which then serves as a versatile precursor for a variety of conjugation reactions. prepchem.com The carboxylic acid can be activated to form an active ester, an acid chloride, or coupled directly with an amine-containing molecule using standard peptide coupling reagents.

A common strategy involves the formation of an amide bond between the 5-fluorobenzofuran-2-carboxylic acid and an amino group on the molecule to be conjugated. This approach is widely used due to the high stability of the resulting amide linkage. The reaction is typically mediated by coupling agents that activate the carboxylic acid, facilitating its reaction with the amine.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Activating Agent | Byproducts |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble, requires filtration |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | 1-ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | Carcinogenic byproduct |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | 1-Hydroxybenzotriazole (HOBt) | Generally high yielding |

Another sophisticated approach to linker design involves the use of "self-immolative" spacers. unimi.it These linkers are designed to cleave and release the payload molecule upon a specific triggering event, such as enzymatic cleavage or a change in pH. The 5-fluorobenzofuran-2-carboxylate moiety can be incorporated into such systems. For instance, the carboxylate could be linked to a para-aminobenzyl (PAB) group, a common self-immolative spacer. unimi.it In this construct, cleavage of a trigger group attached to the aniline (B41778) nitrogen would initiate a 1,6-elimination, leading to the release of the benzofuran-containing payload.

In the context of creating conjugates for biological applications, the choice of the linker is as critical as the selection of the targeting and payload moieties. The use of a rigid scaffold like Methyl 5-fluorobenzofuran-2-carboxylate can provide a defined spatial orientation between the conjugated partners, which can be advantageous for optimizing biological activity. Research into benzofuran-isatin conjugates has demonstrated the successful use of a carbohydrazide (B1668358) linker to connect the two heterocyclic systems, resulting in compounds with significant antiproliferative activity. nih.gov This highlights the potential of utilizing various linker types to connect benzofuran-based structures to other pharmacophores.

Table 2: Potential Linker Strategies Involving Methyl 5-fluorobenzofuran-2-carboxylate

| Linker Type | Conjugation Site on Benzofuran | Example of Conjugated Molecule | Potential Application |

| Amide Bond | 2-Carboxylic acid (after hydrolysis) | Peptide or protein with free amine | Targeted drug delivery |

| Ester Bond | 2-Carboxylic acid (after hydrolysis) | Small molecule with hydroxyl group | Prodrug design |

| Hydrazone Linker | 2-Carboxylic acid (converted to hydrazide) | Aldehyde or ketone-containing drug | pH-sensitive drug release |

| Self-immolative Linker (e.g., PAB) | 2-Carboxylic acid (linked to PAB) | Cytotoxic agent | Antibody-drug conjugates |

Spectroscopic and Structural Elucidation of Methyl 5 Fluorobenzofuran 2 Carboxylate and Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds such as Methyl 5-fluorobenzofuran-2-carboxylate and its analogues, NMR provides critical information not only on the proton and carbon environments but also on the through-bond and through-space interactions involving the fluorine atom.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. In the case of analogues of Methyl 5-fluorobenzofuran-2-carboxylate, the position of the fluorine substituent on the benzofuran (B130515) ring system significantly influences the chemical shifts and coupling patterns of the aromatic protons.

For Methyl 3-amino-5-fluorobenzofuran-2-carboxylate , the aromatic protons appear in the region of δ 6.86-7.40 ppm. Specifically, the spectrum shows a multiplet at δ 7.40–7.34 for one proton, a doublet at δ 7.23 (J = 8.0 Hz) for another proton, and a multiplet at δ 6.90–6.86 for the third aromatic proton. The methyl ester protons resonate as a sharp singlet at δ 3.96 ppm, and the amino group protons appear as a singlet at δ 5.21 ppm. researchgate.net

In a different analogue, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate , the ¹H NMR spectrum reveals a more complex pattern due to the substituted phenyl ring. The furan (B31954) protons appear as a doublet at δ 7.31 (J = 3.7 Hz) and a triplet at δ 7.14 (J = 3.7 Hz). The protons on the nitrophenyl ring are observed as multiplets between δ 8.24–8.08 ppm and δ 8.08–7.99 ppm. The methyl ester protons are seen as a singlet at δ 3.95 ppm. researchgate.net The coupling between the furan proton H3 and the fluorine atom on the adjacent phenyl ring results in an apparent triplet, providing a clue to the spatial arrangement of the molecule. researchgate.net

Table 1: ¹H NMR Data for Analogues of Methyl 5-fluorobenzofuran-2-carboxylate

| Compound | Solvent | Chemical Shift (δ ppm) and Coupling Constants (J Hz) |

|---|---|---|

| Methyl 3-amino-5-fluorobenzofuran-2-carboxylate | CDCl₃ | 7.40–7.34 (m, 1H), 7.23 (d, J = 8.0, 1H), 6.90–6.86 (m, 1H), 5.21 (s, 2H, NH₂), 3.96 (s, 3H, OCH₃) researchgate.net |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | CDCl₃ | 8.24–8.08 (m, 2H), 8.08–7.99 (m, 1H), 7.31 (d, J = 3.7, 1H), 7.14 (t, J = 3.7, 1H), 3.95 (s, 3H, OCH₃) researchgate.net |

Carbon-13 (¹³C) NMR Spectral Analysis, including J(C,F) Coupling Constants

The ¹³C NMR spectrum provides detailed information about the carbon framework of a molecule. For fluorinated compounds, the coupling between carbon and fluorine atoms (J-C,F) is particularly informative for structural assignment.

For Methyl 3-amino-5-fluorobenzofuran-2-carboxylate , the carbon attached to the fluorine atom exhibits a large one-bond coupling constant (¹J(C,F)) of 250 Hz, appearing at δ 157.3 ppm. Other carbons in the fluorinated ring show smaller two-, three-, and four-bond couplings, with ²J(C,F) = 18 Hz for C4a, ³J(C,F) = 9 Hz for C6, and ⁴J(C,F) = 5 Hz for C7a. The remaining carbon signals are observed at δ 163.4, 161.5, 129.4, 111.1, 108.7, 107.8, and 51.5 ppm. researchgate.net

In the case of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate , the carbon directly bonded to fluorine on the phenyl ring shows a ¹J(C,F) of 256.3 Hz at δ 158.25 ppm. Significant through-space and through-bond couplings are also observed for other carbons. For instance, the furan C3 exhibits an unusually large five-bond coupling (⁵J(C,F)) of 13.1 Hz, which is indicative of the preferred conformation of the molecule in solution. researchgate.net Other carbon signals are found at δ 158.72, 149.11, 147.62, 144.99, 127.24, 123.72, 119.93, 119.86, 114.89, 112.15, and 52.23 ppm. researchgate.net

Table 2: ¹³C NMR Data for Analogues of Methyl 5-fluorobenzofuran-2-carboxylate

| Compound | Solvent | Chemical Shift (δ ppm) and J(C,F) Coupling Constants (Hz) |

|---|---|---|

| Methyl 3-amino-5-fluorobenzofuran-2-carboxylate | CDCl₃ | 163.4, 161.5, 157.3 (¹J(C,F) = 250), 129.4 (³J(C,F) = 9), 111.1 (²J(C,F) = 18), 108.7 (⁴J(C,F) = 5), 107.8 (³J(C,F) = 18), 51.5 researchgate.net |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | CDCl₃ | 158.72, 158.25 (¹J(C,F) = 256.3), 149.11 (³J(C,F) = 3.6), 147.62 (³J(C,F) = 9.6), 144.99, 127.24 (³J(C,F) = 3.1), 123.72 (²J(C,F) = 12.1), 119.93 (⁵J(C,F) = 1.5), 119.86 (⁴J(C,F) = 3.9), 114.89 (⁴J(C,F) = 13.1), 112.15 (²J(C,F) = 26.9), 52.23 researchgate.net |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule. While specific 2D NMR data for Methyl 5-fluorobenzofuran-2-carboxylate is not detailed in the provided search results, the interpretation of the ¹H and ¹³C spectra of its analogues relies on these standard techniques for definitive structural elucidation. These methods would be essential to confirm the assignments made based on chemical shifts and coupling constants alone.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise molecular mass of a compound, which in turn allows for the confirmation of its elemental composition.

For Methyl 3-amino-5-fluorobenzofuran-2-carboxylate , the calculated mass for the protonated molecule [M+H]⁺ is 210.0522, and the experimentally found mass is 210.0539, which confirms the molecular formula C₁₀H₈FNO₃. researchgate.net

Similarly, for Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate , the calculated mass for the sodiated molecule [M+Na]⁺ is 288.0284, with the found mass being 288.0291, corresponding to the molecular formula C₁₂H₈FNO₅Na. researchgate.net

Table 3: HRMS Data for Analogues of Methyl 5-fluorobenzofuran-2-carboxylate

| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Molecular Formula |

|---|---|---|---|---|

| Methyl 3-amino-5-fluorobenzofuran-2-carboxylate | [M+H]⁺ | 210.0522 | 210.0539 | C₁₀H₈FNO₃ |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | [M+Na]⁺ | 288.0284 | 288.0291 | C₁₂H₈FNO₅Na |

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structural Characterization

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule in the solid state. While SC-XRD data for Methyl 5-fluorobenzofuran-2-carboxylate is not available in the provided search results, the crystal structure of the analogue Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate has been determined. researchgate.net

The analysis of its crystal structure reveals that the molecule is nearly planar. The dihedral angle between the furan and the phenyl rings is only 3.3(1)°. This planarity suggests an extended electron delocalization across the molecule, which is also supported by the observed bond lengths. The crystal packing is primarily governed by stacking interactions, with minimal contribution from long-range C-H···O hydrogen bonds. researchgate.netunimi.it The propensity of this analogue to form high-quality crystals was a key factor in its selection for structural studies, as many 5-phenyl-furan-2-carboxylic acids have poor solubility and are difficult to crystallize. unimi.it

Conformational Analysis and Stereochemical Investigations

The conformation of substituted benzofurans can be influenced by the nature and position of the substituents. In solution, NMR spectroscopy, particularly the analysis of through-space nuclear Overhauser effects (NOE) and long-range coupling constants (like J(C,F)), can provide insights into the preferred conformation.

For Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate , the observation of a significant five-bond C-F coupling constant (⁵J(C,F) = 13.1 Hz) in the ¹³C NMR spectrum suggests that the conformation observed in the solid state is likely the most stable one in solution as well. researchgate.net This indicates a relatively rigid structure where the spatial relationship between the furan and phenyl rings is maintained.

In general, the conformational analysis of substituted benzofurans involves assessing the rotational barriers around the single bonds connecting the benzofuran core to its substituents. The planarity or non-planarity of the system can have significant implications for its electronic properties and biological activity.

Computational Chemistry and Theoretical Investigations of Methyl 5 Fluorobenzofuran 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 5-fluorobenzofuran-2-carboxylate, DFT calculations can elucidate the distribution of electron density and predict sites of electrophilic and nucleophilic attack, which is essential for understanding its chemical behavior.

Detailed research findings from DFT calculations on analogous benzofuran (B130515) systems reveal significant insights. The introduction of a fluorine atom at the 5-position and a methyl carboxylate group at the 2-position is expected to have a substantial impact on the electronic properties of the benzofuran core. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through an inductive effect, while also exhibiting a mesomeric effect. The methyl carboxylate group is also electron-withdrawing. These substitutions modulate the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energies are critical in predicting the reactivity of a molecule. A lower HOMO-LUMO energy gap generally implies higher reactivity. For Methyl 5-fluorobenzofuran-2-carboxylate, the electron-withdrawing nature of the substituents would likely lower the energies of both the HOMO and LUMO. The precise energy gap would determine its kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. For Methyl 5-fluorobenzofuran-2-carboxylate, the MEP would likely show a region of negative potential (red) around the carbonyl oxygen of the ester group and the fluorine atom, indicating their propensity to act as sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms.

Table 1: Predicted Electronic Properties of Methyl 5-fluorobenzofuran-2-carboxylate from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical DFT results for similar fluorinated benzofuran derivatives.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The three-dimensional structure and conformational flexibility of Methyl 5-fluorobenzofuran-2-carboxylate are key determinants of its biological activity and physical properties. Molecular modeling and molecular dynamics (MD) simulations are employed to explore the molecule's conformational landscape.

The primary focus of conformational analysis for this molecule would be the rotation around the C2-C(O)O bond, which connects the methyl carboxylate group to the benzofuran ring. The orientation of the ester group relative to the heterocyclic ring can influence intermolecular interactions, such as those with a biological target.

Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior over time. By simulating the molecule in a solvent, such as water or dimethyl sulfoxide, it is possible to observe the accessible conformations and the transitions between them. These simulations would likely show that the benzofuran ring system is largely planar, with the main conformational flexibility arising from the methyl carboxylate group. The simulations would also reveal the preferred dihedral angles and the energy barriers for rotation, providing insights into the molecule's rigidity.

In Silico Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can predict various spectroscopic parameters, which can aid in the experimental characterization of Methyl 5-fluorobenzofuran-2-carboxylate. For instance, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The calculated ¹H and ¹³C NMR spectra would be valuable for assigning the peaks in experimentally obtained spectra. The fluorine atom at the 5-position would introduce characteristic C-F couplings in the ¹³C NMR spectrum, and its influence on the chemical shifts of nearby protons and carbons would be predictable.

Similarly, the calculated IR spectrum would show characteristic absorption bands. The C=O stretching frequency of the ester group is expected to be a prominent peak, and its exact position can be sensitive to the electronic environment. The C-F stretching vibration would also be a characteristic feature.

Reactivity descriptors derived from DFT calculations, such as Fukui functions, can provide more detailed insights into local reactivity. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic sites within the molecule with greater precision than MEP maps alone. For Methyl 5-fluorobenzofuran-2-carboxylate, these calculations would likely pinpoint the carbon atoms of the benzene (B151609) ring and the furan (B31954) ring that are most susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 2: Predicted Spectroscopic Data for Methyl 5-fluorobenzofuran-2-carboxylate

| Spectroscopic Data | Predicted Value | Assignment |

| ¹H NMR (δ, ppm) | 7.0-8.0 | Aromatic and Furan Protons |

| ¹H NMR (δ, ppm) | ~3.9 | Methyl Ester Protons |

| ¹³C NMR (δ, ppm) | ~160 | Carbonyl Carbon |

| ¹³C NMR (δ, ppm) | 155-160 (d, JC-F ≈ 240 Hz) | Carbon attached to Fluorine |

| IR (cm⁻¹) | ~1725 | C=O Stretch (Ester) |

| IR (cm⁻¹) | ~1250 | C-F Stretch |

Note: These are illustrative values based on known spectroscopic data for similar compounds.

Mechanistic Insights into Organic Reactions via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the mechanisms of organic reactions involving benzofuran derivatives. wuxiapptec.com These calculations can map out the entire reaction pathway, including the structures and energies of reactants, transition states, and products. This information is invaluable for understanding reaction kinetics and selectivity.

For Methyl 5-fluorobenzofuran-2-carboxylate, quantum chemical calculations could be used to investigate a variety of reactions. For example, the mechanism of electrophilic aromatic substitution on the benzofuran ring could be studied to predict the regioselectivity of nitration, halogenation, or Friedel-Crafts reactions. The calculations would likely show that the position of substitution is influenced by the directing effects of the fluorine and methyl carboxylate groups.

Furthermore, the hydrolysis of the ester group is a fundamental reaction. Quantum chemical calculations could model the acid-catalyzed and base-catalyzed hydrolysis mechanisms, providing detailed information on the transition state geometries and activation energies. This would offer a deeper understanding of the stability of the ester group under different conditions. Studies on related systems have demonstrated the utility of such calculations in explaining unexpected reaction outcomes and guiding the synthesis of new derivatives. wuxiapptec.comruben-group.de

Structure Activity Relationship Sar Studies of Methyl 5 Fluorobenzofuran 2 Carboxylate Analogues

Impact of Fluorine Atom Position and Electronic Effects on Bioactivity

The introduction of halogen atoms, such as fluorine, into the benzofuran (B130515) scaffold is a well-established strategy for enhancing biological activity. nih.gov Fluorine, being the most electronegative element, exerts a powerful influence on a molecule's properties through a combination of electronic and steric effects.

The fluorine atom possesses a strong negative inductive effect (electron-withdrawing) and a positive mesomeric effect (electron-donating). nih.govrsc.org This dual nature allows it to modulate the electron density across the benzofuran ring system, which can significantly alter how the molecule interacts with its biological targets. nih.gov The electron-withdrawing capability can pull electron density from the aromatic rings, changing the molecule's electrostatic potential and influencing non-covalent interactions like hydrogen bonds and π-π stacking. nih.gov

Furthermore, the strategic placement of a fluorine atom can block sites of metabolic oxidation. nih.gov In many drug molecules, metabolic processes, particularly oxidation by cytochrome P450 enzymes, can lead to rapid degradation and clearance. By placing a fluorine atom at a metabolically vulnerable position, such as the C-5 position in the benzene (B151609) ring of the benzofuran scaffold, this metabolic pathway can be obstructed, thereby increasing the compound's metabolic stability and bioavailability. nih.gov

The position of the halogen atom on the benzofuran ring is a critical determinant of its biological activity. nih.govresearchgate.net For instance, in a series of amiloride-benzofuran derivatives investigated as urokinase-type plasminogen activator (uPA) inhibitors, the addition of a fluorine atom at the C-4 position of the 2-benzofuranyl group resulted in a twofold increase in potency. nih.gov Similarly, studies on benzofuran-based pyrazole (B372694) derivatives showed that a p-fluoro substituent on an attached phenyl ring enhanced antibacterial activity against P. aeruginosa and E. coli. rsc.org These findings underscore the importance of the fluorine atom's specific location in optimizing the pharmacological profile of benzofuran analogues.

Table 1: Effects of Fluorine Substitution on Bioactivity

| Substitution Feature | Observed Effect | Potential Reason | Reference(s) |

|---|---|---|---|

| Fluorine on Benzofuran Ring | General increase in anticancer and antimicrobial activity. | Formation of "halogen bonds," enhanced binding affinity, altered electronic properties. | nih.gov, researchgate.net |

| Fluorine at C-4 Position | 2-fold increase in potency (in a specific uPA inhibitor series). | Specific favorable interactions within the target's binding site. | nih.gov |

| Fluorine on Linked Phenyl Ring | Enhanced antibacterial activity. | Improved hydrophobic interactions and electronic modulation. | rsc.org |

| General Fluorine Substitution | Blocks metabolic oxidation. | C-F bond is strong and resistant to enzymatic cleavage. | nih.gov |

Role of the Ester Moiety in Molecular Recognition and Interaction

The ester group at the C-2 position of the benzofuran scaffold, specifically the methyl carboxylate in the parent compound, plays a pivotal role in determining bioactivity. Early SAR studies on benzofuran derivatives identified substitutions at the C-2 position, particularly ester or heterocyclic rings, as crucial for cytotoxic activity against cancer cells. nih.gov

The ester moiety contains a carbonyl oxygen that can act as a hydrogen bond acceptor, forming key interactions with amino acid residues within the binding pockets of target proteins. These directed interactions are fundamental for molecular recognition and stabilizing the ligand-protein complex, which is often a prerequisite for biological effect.

Moreover, the ester group serves as a versatile chemical handle for creating libraries of analogues for further SAR studies. Through straightforward chemical reactions like hydrolysis to the corresponding carboxylic acid followed by amidation, or transesterification, a wide array of derivatives can be synthesized. researchgate.netniscair.res.in This allows for systematic exploration of how modifications at the C-2 position impact potency, selectivity, and pharmacokinetic properties. For example, the synthesis of benzofuran-2-carboxylate 1,2,3-triazoles has been achieved by utilizing the carboxylate function to link to other molecular fragments. niscair.res.in

Influence of Substituents at Varying Positions of the Benzofuran Scaffold

The biological activity of benzofuran analogues is highly sensitive to the nature and position of substituents around the core scaffold. rsc.orgnih.gov Different positions on the fused ring system offer distinct opportunities to modulate the molecule's properties.

C-2 Position: As discussed, this position is critical. Besides esters, linking various heterocyclic rings like isoxazoles, pyrazoles, or imidazoles at C-2 has been shown to enhance antimicrobial activity. rsc.org

C-3 Position: Substitution at the C-3 position can also be beneficial. Attaching groups like hydrazones or methyl groups has been associated with good antimicrobial activity. rsc.org In some anticancer derivatives, a bromine atom attached to a methyl group at the C-3 position led to remarkable cytotoxic activity against leukemia cells. nih.gov

C-4 Position: Good antimicrobial activity has been observed when the C-4 position is substituted with halogens or hydroxyl groups. rsc.org A compound featuring a hydroxyl group at C-4 demonstrated excellent activity against S. aureus and MRSA. nih.gov

C-5 Position: This position is often targeted for halogenation to improve bioactivity. nih.gov For instance, 5-chlorobenzofuran-2-carboxamides have been developed as potent anticancer agents. nih.gov The presence of two bromo-substituents, one at the C-5 of the benzofuran and another on an attached phenyl ring, resulted in excellent antibacterial activity. nih.gov

C-6 and C-7 Positions: Substitutions at these positions are also explored. For example, 5,6-dimethoxy-3-methyl-1-benzofuran derivatives have been synthesized and evaluated for anticancer activity. nih.gov

The collective findings from various studies indicate that a hydrophilic-hydrophobic balance is an important determinant of the biological activity of these compounds. nih.gov

Table 2: Influence of Substituents on the Benzofuran Scaffold

| Position | Substituent Type | Observed Biological Effect | Reference(s) |

|---|---|---|---|

| C-2 | Heterocyclic rings (isoxazole, pyrazole, etc.) | Enhanced antimicrobial activity. | rsc.org |

| C-2 | Ester/Carboxamide | Crucial for cytotoxic/anticancer activity. | nih.gov |

| C-3 | Hydrazone, Methyl group | Good antimicrobial activity. | rsc.org |

| C-3 | Brominated methyl group | Potent anticancer activity. | nih.gov |

| C-4 | Halogens, Hydroxyl groups | Good antimicrobial activity. | rsc.org, nih.gov |

| C-5 | Halogens (Cl, Br) | Potent anticancer and antibacterial activity. | nih.gov, nih.gov |

Exploration of Linked Heterocyclic Systems and Fused Architectures

A highly effective strategy in modern drug discovery is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, better selectivity, or a dual mode of action. nih.govmdpi.com The benzofuran scaffold has been extensively used as a platform for creating such hybrids by linking it to other heterocyclic systems. nih.govacs.org

Numerous studies have demonstrated that linking heterocycles such as pyrazole, imidazole, oxadiazole, triazole, tetrazole, and piperazine (B1678402) to the benzofuran core can yield compounds with potent biological activities. rsc.orgmdpi.comresearchgate.net For example:

Benzofuran-Pyrazole Hybrids: The introduction of substituted anilines into a pyrazole ring attached to a benzofuran scaffold enhanced antibacterial activity. rsc.org

Benzofuran-Triazole/Tetrazole Hybrids: In a series of compounds tested for aromatase inhibition, triazole-containing hybrids exhibited greater inhibitory activity than the corresponding tetrazole analogues. nih.gov

Benzofuran-Piperazine Hybrids: A piperazine/benzofuran hybrid was identified as a potential anti-inflammatory lead compound, showing an excellent inhibitory effect on the generation of nitric oxide (NO) and down-regulating pro-inflammatory factors. mdpi.comnih.gov

Fused architectures, where another ring system is directly fused to the benzofuran scaffold, also represent an important class of derivatives. researchgate.net Natural products like psoralen (B192213) and angelicin, which have a furan (B31954) ring fused to a coumarin (B35378) (a benzopyran-2-one) system that contains a benzofuran-like structure, are used in treating skin diseases. rsc.org These fused systems create rigid, planar molecules with unique electronic and shape characteristics that can lead to potent and specific biological activities. researchgate.net

Table 3: Bioactivity of Benzofuran-Heterocycle Hybrids

| Linked/Fused Heterocycle | Target/Activity | Key Finding | Reference(s) |

|---|---|---|---|

| Pyrazole | Antibacterial | Substituents on an attached aniline (B41778) ring enhanced activity. | rsc.org |

| Triazole | Aromatase Inhibition | More potent than corresponding tetrazole analogues. | nih.gov |

| Piperazine | Anti-inflammatory | Excellent inhibition of NO generation. | mdpi.com, nih.gov |

| Thiophene | Nematicidal | SAR study conducted on benzofuran-thiophene derivatives. | acs.org |

| Imidazole | Anti-inflammatory | Benzofuran-imidazole hybrids showed excellent effects. | mdpi.com |

Mechanistic Research on Biological Activities of Benzofuran 2 Carboxylate Derivatives

Identification and Validation of Molecular Targets (In Vitro Assays)

The benzofuran-2-carboxylate core structure is recognized as a versatile scaffold in medicinal chemistry, leading to the design of derivatives that target a variety of enzymes and proteins. vulcanchem.com

Enzyme Inhibition Kinetics

Benzofuran-2-carboxylate derivatives have demonstrated inhibitory activity against several classes of enzymes, including kinases, polymerases, and synthases.

Kinases (e.g., CDK8, Pim-1): Certain benzofuran (B130515) derivatives have been identified as potent inhibitors of cyclin-dependent kinase 8 (CDK8), a protein involved in the regulation of gene transcription. For instance, a 3,5-disubstituted benzofuran derivative, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide , has been shown to potently inhibit CDK8 activity, which is linked to its osteoblastogenic effects. Additionally, novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1, a proto-oncogene serine/threonine kinase. These compounds, developed through fragment-based screening and structure-guided optimization, show good selectivity for the Pim kinase family.

Polymerases (e.g., HCV NS5B): The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a key target for antiviral drug development. Benzofuran-based inhibitors have been identified that bind to a hydrophobic pocket within the palm domain of this enzyme. Resistance studies with the benzofuran inhibitor HCV-796 have shown that mutations at specific amino acid residues, such as C316Y, can interfere with the binding of the inhibitor through steric hindrance. Benzofurans that bind to the Palm II (P2) site of the HCV RNA-dependent RNA polymerase are noted for their cross-genotypic activity.

Synthases (e.g., MbtI): In the context of antimycobacterial agents, furan-based compounds, which share a core heterocyclic ring with benzofurans, have been identified as inhibitors of the salicylate (B1505791) synthase MbtI from Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of mycobactin (B74219), a siderophore essential for iron acquisition by the bacterium. While this study focused on 5-phenyl-furan-2-carboxylic acids, it highlights a potential mechanism for benzofuran derivatives in targeting bacterial metabolic pathways.

Leukotriene Biosynthesis Enzymes: Certain benzofuran-2-carboxylic acid esters and hydrazides are known inhibitors of leukotriene biosynthesis. They act by inhibiting the 5-lipoxygenase enzyme, which is responsible for the conversion of arachidonic acid into leukotrienes, potent mediators of inflammation and allergic responses.

Table 1: Enzyme Inhibition by Benzofuran-2-Carboxylate Derivatives

| Derivative Class | Target Enzyme | Observed Effect | Reference Compound Example |

|---|---|---|---|

| 3,5-disubstituted benzofurans | Cyclin-dependent kinase 8 (CDK8) | Potent inhibition | 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide |

| Benzofuran-2-carboxylic acids | Pim-1 Kinase | Potent and selective inhibition | Compound 29 (from study) |

| Benzofurans | Hepatitis C Virus NS5B Polymerase | Inhibition of RNA-dependent RNA polymerase activity | HCV-796 |

| 5-phenyl-furan-2-carboxylic acids | MbtI Salicylate Synthase (M. tuberculosis) | Inhibition of mycobactin biosynthesis pathway | 5-(4-nitrophenyl)furan-2-carboxylic acid derivative |

Protein Binding Affinity and Selectivity Studies

The affinity and selectivity of benzofuran-2-carboxylate derivatives for their target proteins are crucial for their therapeutic potential. X-ray crystallography studies of a benzofuran-2-carboxylic acid inhibitor bound to Pim-1 have revealed key interactions. These include important salt-bridge and hydrogen bond interactions mediated by the carboxylic acid and amino groups of the inhibitor, which contribute to its binding affinity. The selectivity of these compounds has been demonstrated through testing against large kinase panels. For 2,3-dihydro-5-benzofuranol derivatives, which are antioxidant-based inhibitors of leukotriene biosynthesis, their potency is related to their lipophilicity (log P), which influences their partitioning into the cellular environment where the target enzyme is located.

Modulation of Cellular and Biochemical Pathways (In Vitro Studies)

Beyond direct enzyme inhibition, benzofuran-2-carboxylate derivatives have been shown to modulate complex cellular pathways.

Interference with Iron Homeostasis in Mycobacteria

Iron is an essential nutrient for Mycobacterium tuberculosis, and its acquisition is a key factor in the pathogenesis of tuberculosis. The bacterium utilizes siderophores, such as mycobactin and carboxymycobactin, to scavenge iron from the host. As mentioned, furan-based derivatives that inhibit the salicylate synthase MbtI can interfere with this process. By blocking mycobactin synthesis, these compounds disrupt iron uptake, which is essential for the survival of the bacteria, especially in low-iron environments like the host. The regulation of iron homeostasis in M. tuberculosis is tightly controlled, and its disruption represents a promising therapeutic strategy.

Promotion of Osteoblast Differentiation in Mesenchymal Stem Cells

Osteoporosis is characterized by an imbalance in bone remodeling, with excessive bone resorption and inadequate bone formation. Certain benzofuran derivatives have been found to promote the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. The activity of these compounds is often assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation. The previously mentioned CDK8 inhibitor, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide , demonstrated potent osteoblast differentiation-promoting activity. This suggests that the osteogenic effect of this class of compounds is mediated through the inhibition of CDK8. Structure-activity relationship studies have shown that the nature and position of substituents on the benzofuran ring are critical for this activity.

Table 2: Modulation of Cellular Pathways by Benzofuran-2-Carboxylate Derivatives

| Cellular Pathway | Effect | Mechanism of Action | Reference Compound Example |

|---|---|---|---|

| Mycobacterial Iron Homeostasis | Interference with iron acquisition | Inhibition of MbtI synthase, disrupting mycobactin synthesis | 5-(4-nitrophenyl)furan-2-carboxylic acid derivative |

Elucidation of Compound-Target Interaction Modes and Binding Mechanisms

Understanding how these compounds bind to their targets at a molecular level is key to designing more potent and selective molecules. For the Pim-1 kinase inhibitors, X-ray crystallography has provided detailed insights into their binding mode. The carboxylic acid group of the benzofuran-2-carboxylic acid inhibitor forms a salt bridge with a conserved lysine (B10760008) residue in the active site, a common interaction for kinase inhibitors. Further hydrogen bonds contribute to the stability of the complex.

In the case of HCV NS5B polymerase inhibitors, the binding of benzofuran derivatives to an allosteric site induces a conformational change in the enzyme that is incompatible with RNA binding and catalysis. The development of resistance through mutations at the binding site, such as C316Y, confirms the binding mode and provides a basis for designing second-generation inhibitors that can overcome this resistance.

For the antioxidant-based inhibitors of leukotriene biosynthesis, the mechanism involves the ability of the 2,3-dihydro-5-benzofuranol ring system to efficiently undergo hydrogen atom abstraction by peroxyl radicals, thereby acting as a radical scavenger and inhibiting the oxidative process of leukotriene formation.

An extensive review of publicly available scientific literature reveals a significant lack of specific research data on the biological activities of Methyl 5-fluorobenzofuran-2-carboxylate . Consequently, it is not possible to construct a detailed scientific article that adheres to the provided outline, which requires in-depth mechanistic and cellular response data for this specific compound.

The primary information available for Methyl 5-fluorobenzofuran-2-carboxylate is limited to its chemical identity, such as its molecular formula (C₁₀H₇FO₃) and CAS registry number (849236-64-2), primarily from chemical supplier databases. chemicalbook.comachmem.commusechem.com There are no published studies detailing its interactions with biological targets or its effects on cellular systems.

Therefore, the following sections and subsections of the requested article cannot be populated with scientifically accurate and specific information for Methyl 5-fluorobenzofuran-2-carboxylate:

Cellular and Molecular Responses (In Vitro)

Impact on Specific Cellular Processes and Phenotypes:The impact of Methyl 5-fluorobenzofuran-2-carboxylate on cellular processes such as proliferation, apoptosis, or differentiation has not been documented.

While research exists for other benzofuran derivatives, the strict focus on Methyl 5-fluorobenzofuran-2-carboxylate as per the instructions prevents the inclusion of data from related but distinct molecules. nih.gov

Preclinical Research Applications and Lead Optimization Strategies for Methyl 5 Fluorobenzofuran 2 Carboxylate Derivatives

Rational Design and Synthesis of Advanced Analogues for Research Probes

The rational design of advanced analogues of Methyl 5-fluorobenzofuran-2-carboxylate is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). This process often begins with the core Methyl 5-fluorobenzofuran-2-carboxylate scaffold, which can be chemically modified at various positions to enhance potency, selectivity, and pharmacokinetic properties.

Synthetic strategies for generating diverse libraries of these analogues are well-established. For instance, the carboxylate group at the 2-position can be readily converted to amides, hydrazides, or other functional groups to probe interactions with biological targets. Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce a wide range of substituents at other positions on the benzofuran (B130515) ring, further expanding the chemical diversity of the compound library. The synthesis of related benzoxazole derivatives, which share some structural similarities, also provides insights into synthetic methodologies that can be adapted for benzofurans.

High-Throughput In Vitro Screening Platforms for Activity Profiling

High-throughput screening (HTS) is a critical tool for rapidly evaluating the biological activity of large compound libraries, including derivatives of Methyl 5-fluorobenzofuran-2-carboxylate. HTS assays are typically designed to measure a specific biological endpoint, such as enzyme inhibition, receptor binding, or cell viability. For example, a library of benzofuran derivatives was successfully screened to identify potent inhibitors of the Hepatitis C Virus (HCV).

The data generated from HTS campaigns can be used to build SAR models, which guide the design of next-generation compounds with improved activity and selectivity. These platforms often utilize automated liquid handling systems and sensitive detection methods to enable the testing of thousands of compounds in a short period.

Pharmacological Characterization in Preclinical In Vitro Models (e.g., Enzyme Assays, Cellular Assays)

Following identification from HTS, promising derivatives of Methyl 5-fluorobenzofuran-2-carboxylate undergo more detailed pharmacological characterization in a variety of in vitro models. These studies are essential for understanding the mechanism of action and for selecting the most promising candidates for further development.

Enzyme Assays: If the target of the compound is a specific enzyme, in vitro enzyme assays are used to determine the compound's inhibitory potency (e.g., IC50 value). For instance, benzofuran derivatives have been evaluated as inhibitors of Lysine-specific demethylase 1 (LSD1), an important target in cancer therapy.

Cellular Assays: Cellular assays provide a more physiologically relevant context for evaluating compound activity. These assays can measure a wide range of cellular processes, including cell proliferation, apoptosis, and the modulation of specific signaling pathways. For example, the anticancer activity of benzofuran derivatives has been assessed in various cancer cell lines, such as human lung carcinoma (A549) and human breast cancer (MCF-7) cells. The anti-inflammatory potential of related dihydrobenzofuran compounds has also been explored in cellular models.

Below is an interactive data table summarizing the in vitro activity of selected benzofuran derivatives from various studies.

| Compound ID | Target/Assay | Cell Line | Activity (IC50/EC50) | Reference |

| 17i | LSD1 Inhibition | - | 0.065 µM | |

| Compound 7 | Cytotoxicity | A549 | Not specified | |

| Compound 8 | Cytotoxicity | HepG2, A549 | Not specified | |

| LINS01004 | Histamine H3 Receptor | - | pKi 6.40 | |

| LINS01007 | Histamine H4 Receptor | - | pKi 6.06 | |

| Compound 3f | Cytotoxicity | HEPG2 | 12.4 µg/mL | |

| 5d | Cytotoxicity | A549 | 6.3 µM |

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Methodologies

SBDD and FBDD are powerful computational and experimental techniques that can accelerate the lead optimization process.

Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structure of the biological target, which is typically determined by X-ray crystallography or NMR spectroscopy. This structural information is used to design ligands that bind to the target with high affinity and selectivity. Molecular docking studies, a key component of SBDD, can predict the binding mode of benzofuran derivatives to their target and guide the design of new analogues with improved interactions.

Fragment-Based Drug Design (FBDD): In FBDD, small, low-molecular-weight fragments are screened for binding to the target. Once a fragment that binds to the target is identified, it can be elaborated into a more potent lead compound. The benzofuran scaffold itself can be considered a fragment that can be optimized for binding to various targets. For example, a benzofuran fragment was identified as a starting point for the development of inhibitors of the Escherichia coli DsbA enzyme.

Application as Scaffolds for Novel Research Compounds

The Methyl 5-fluorobenzofuran-2-carboxylate core is a versatile scaffold for the development of novel research compounds with a wide range of biological activities. Its chemical tractability allows for the facile introduction of various functional groups, enabling the exploration of diverse chemical space.

Benzofuran derivatives have been investigated for a multitude of therapeutic applications, including:

Anticancer agents: Targeting various mechanisms, including enzyme inhibition and cytotoxicity.

Antiviral agents: As demonstrated by the discovery of HCV inhibitors.

Antimicrobial agents: Showing activity against bacteria and fungi.

Anti-inflammatory agents: Modulating inflammatory pathways.

The continued exploration of the chemical space around the Methyl 5-fluorobenzofuran-2-carboxylate scaffold holds significant promise for the discovery of new and improved therapeutic agents and chemical probes to investigate complex biological processes.

Q & A

Q. What are the common synthetic routes for Methyl 5-fluorobenzofuran-2-carboxylate?

The synthesis typically involves multi-step reactions, such as Claisen condensation or Friedel-Crafts acylation, followed by fluorination at the 5-position. For example, fluorination can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified via column chromatography. Final characterization employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. How is Methyl 5-fluorobenzofuran-2-carboxylate characterized to confirm its structure and purity?

Key analytical methods include:

- 1H/13C NMR : To confirm the positions of the fluorine, methyl ester, and benzofuran ring substituents.

- Infrared Spectroscopy (IR) : Identifies functional groups like the ester carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-F bonds.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What are the key functional groups in Methyl 5-fluorobenzofuran-2-carboxylate, and how do they influence reactivity?

The compound features:

- Methyl ester : Susceptible to hydrolysis under acidic/basic conditions, enabling derivatization.

- Benzofuran core : Participates in electrophilic substitution (e.g., halogenation) at electron-rich positions.

- Fluorine substituent : Enhances metabolic stability and influences electronic properties via its electronegativity. Reactivity studies often focus on optimizing substitution reactions while preserving the fluorine moiety .

Advanced Research Questions

Q. How does the fluorine substituent at the 5-position affect the compound’s physicochemical and biological properties compared to other halogenated analogs?

Fluorine’s small size and high electronegativity alter electron distribution, increasing stability and influencing binding to biological targets. Comparative studies with chloro/bromo analogs (e.g., Methyl 5-chlorobenzofuran-2-carboxylate) reveal differences in lipophilicity (logP), metabolic stability, and enzyme inhibition. Computational methods like density functional theory (DFT) can predict electronic effects, while in vitro assays (e.g., cytochrome P450 inhibition) validate these predictions .

Q. How can reaction conditions be optimized to improve the yield of Methyl 5-fluorobenzofuran-2-carboxylate?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorination efficiency.

- Catalyst use : Palladium catalysts improve coupling reactions in multi-step syntheses.

- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during fluorination.

- Continuous flow reactors : Enhance scalability and reproducibility by maintaining consistent reaction parameters .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Contradictions may arise from:

- Purity discrepancies : Validate via HPLC and elemental analysis.

- Assay variability : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).

- Structural analogs : Compare data with fluorinated vs. non-fluorinated derivatives to isolate fluorine-specific effects. Cross-reference with PubChem BioAssay data for consistency .

Q. What strategies are effective for studying structure-activity relationships (SAR) of Methyl 5-fluorobenzofuran-2-carboxylate?

SAR studies involve:

- Analog synthesis : Modify substituents (e.g., replace fluorine with methoxy or nitro groups) to assess impact on bioactivity.

- In silico modeling : Molecular docking predicts binding affinities to targets like kinases or GPCRs.

- Pharmacokinetic profiling : Measure solubility, permeability (Caco-2 assays), and metabolic stability (microsomal assays) to correlate structure with ADME properties .

Methodological Notes

- Data Validation : Always cross-check spectral data (NMR, MS) with PubChem or ECHA entries to confirm structural assignments .

- Contradiction Resolution : Replicate experiments under identical conditions and use statistical tools (e.g., ANOVA) to assess variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.